molecular formula C16H18F5NO3 B12110144 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B12110144
M. Wt: 367.31 g/mol
InChI Key: IQVLWCGOQKTESS-UHFFFAOYSA-N
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Description

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester is a fluorinated piperidine derivative characterized by a benzyl ester group at the 1-position and a pentafluoroethyloxymethyl substituent at the 2-position of the piperidine ring. The pentafluoroethyl (C₂F₅) group introduces high electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. Such properties make fluorinated compounds valuable in pharmaceutical chemistry, particularly for optimizing drug candidates' pharmacokinetic profiles .

Properties

Molecular Formula

C16H18F5NO3

Molecular Weight

367.31 g/mol

IUPAC Name

benzyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H18F5NO3/c17-15(18,19)16(20,21)25-11-13-8-4-5-9-22(13)14(23)24-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

IQVLWCGOQKTESS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)COC(C(F)(F)F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pentafluoroethyloxymethyl Group: This step involves the reaction of the piperidine derivative with pentafluoroethyloxymethylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis.
  • Reagent Development : It can be utilized in developing new reagents for organic synthesis, particularly in reactions requiring specific electronic properties or solubility characteristics .

Biology

  • Pharmacological Research : Preliminary studies suggest that 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester may interact with biological targets such as enzymes and receptors involved in metabolic pathways. The fluorinated structure may enhance lipophilicity, improving membrane permeability and bioavailability, making it a candidate for drug development .
  • Biochemical Pathway Studies : The compound can be employed to study biochemical interactions and pathways, potentially leading to insights into disease mechanisms or therapeutic targets.

Materials Science

  • Development of Advanced Materials : Due to its unique properties, this compound may be used in creating advanced materials with specific functionalities, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The pentafluoroethyloxymethyl group may enhance the compound’s binding affinity and specificity, while the benzyl ester moiety can influence its solubility and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes
2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester (Target) C₁₇H₁₈F₅NO₃ ~403.3 Pentafluoroethyloxymethyl, benzyl ester High lipophilicity; enhanced metabolic stability
2-(2-Aminoethoxymethyl)-piperidine-1-carboxylic acid benzyl ester C₁₆H₂₄N₂O₃ 292.37 Aminoethoxymethyl, benzyl ester Increased solubility due to amino group
4-(2-Hydroxyethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester C₁₅H₂₂N₂O₃ 278.35 Hydroxyethyl, methyl-piperazine, benzyl ester Polar hydroxy group; conformational flexibility
(R)-3-Chloro-piperidine-1-carboxylic acid benzyl ester C₁₃H₁₆ClNO₂ 253.73 Chloro, benzyl ester Electronegative Cl; potential reactivity
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester C₁₃H₁₆INO₂ 345.18 Iodomethyl, pyrrolidine, benzyl ester Steric bulk from iodine; 5-membered ring

Key Comparative Analyses

Impact of Fluorination

The target compound’s pentafluoroethyloxymethyl group significantly increases lipophilicity (logP ~3.5 estimated) compared to non-fluorinated analogs like the aminoethoxymethyl derivative (logP ~1.8) .

Ring Size and Conformation

Piperidine (6-membered ring) derivatives generally exhibit lower ring strain and greater flexibility than pyrrolidine (5-membered ring) analogs like (S)-2-iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester. This difference may influence binding affinity to biological targets; for example, piperidine-based compounds are often preferred in CNS drug design due to improved blood-brain barrier penetration .

Functional Group Effects
  • Amino vs. Fluoro Groups: The amino group in 2-(2-aminoethoxymethyl)-piperidine-1-carboxylic acid benzyl ester enhances water solubility but reduces metabolic stability compared to the fluorinated target compound .
  • Chloro vs. Fluoro : Chlorine in (R)-3-chloro-piperidine-1-carboxylic acid benzyl ester provides moderate electronegativity but lacks fluorine’s ability to engage in hydrogen bonding, which is critical for target interactions .

Biological Activity

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester
  • Molecular Formula : C15H16F5N1O3
  • Molecular Weight : 355.29 g/mol
  • CAS Number : 75406350

The compound features a piperidine ring substituted with a pentafluoroethyloxymethyl group and a benzyl ester moiety, contributing to its lipophilicity and potential interaction with biological targets.

Synthesis

The synthesis of 2-pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester typically involves:

  • Formation of the Piperidine Derivative : Starting from commercially available piperidine, various synthetic routes can introduce the pentafluoroethyloxymethyl group.
  • Esterification : The carboxylic acid is reacted with benzyl alcohol under acidic conditions to form the ester.

Antimicrobial Activity

Research indicates that 2-pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester exhibits significant antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains, suggesting it may serve as a potential candidate for developing new antibiotics.

Antiviral Properties

Preliminary studies indicate that this compound may possess antiviral activity. It has been evaluated for its ability to inhibit viral replication in cell cultures, particularly against RNA viruses. The mechanism appears to involve interference with viral entry or replication processes .

Cytotoxicity and Antiproliferative Effects

The compound has also been assessed for cytotoxic effects on cancer cell lines. Results from MTT assays demonstrated that it can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

The exact mechanism of action remains under investigation; however, it is hypothesized that the pentafluoroethyloxymethyl group enhances the compound's ability to penetrate cellular membranes, allowing it to interact with intracellular targets such as enzymes involved in metabolic pathways or viral replication processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that 2-pentafluoroethyloxymethyl-piperidine-1-carboxylic acid benzyl ester exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests a promising role in treating infections resistant to conventional therapies.

Case Study 2: Antiviral Activity Assessment

In a controlled environment, the compound was tested against HIV-1. The results indicated that it inhibited viral replication at low micromolar concentrations, demonstrating a potential pathway for developing antiviral therapies targeting HIV .

Toxicological Profile

Toxicity assessments have been conducted to evaluate safety profiles. In repeated-dose toxicity studies on rodents, no significant adverse effects were noted at doses up to 500 mg/kg/day, establishing a no-observed-adverse-effect level (NOAEL) for further development .

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